4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide
Overview
Description
4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide is a chemical compound with a unique structure that combines a chloro-substituted benzene ring with a sulfonamide group and a hydroxycyclohexyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-hydroxycyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group on the cyclohexyl moiety can be oxidized to a ketone or reduced to a methylene group.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the hydroxycyclohexyl moiety .
Scientific Research Applications
4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and bacteria.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds or as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and induction of apoptosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-hydroxyethyl)benzenesulfonamide
- 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide
- 4-chloro-N-(2-hydroxybutyl)benzenesulfonamide
Uniqueness
4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide is unique due to the presence of the hydroxycyclohexyl moiety, which imparts distinct steric and electronic properties compared to its analogs with linear hydroxyalkyl groups. This structural difference can influence its reactivity, binding affinity to molecular targets, and overall biological activity .
Properties
IUPAC Name |
4-chloro-N-(2-hydroxycyclohexyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-9-5-7-10(8-6-9)18(16,17)14-11-3-1-2-4-12(11)15/h5-8,11-12,14-15H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQJFRISSUMEEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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